molecular formula C20H22BrN3O3S B2920638 N-(3-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide CAS No. 1002405-49-3

N-(3-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide

Cat. No.: B2920638
CAS No.: 1002405-49-3
M. Wt: 464.38
InChI Key: YRRNUFMYXVQSBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a synthetic acetamide derivative featuring a 3-bromophenyl group attached to the acetamide nitrogen and a piperazine ring substituted with a (E)-styryl sulfonyl moiety. Its molecular formula is C₂₀H₂₂BrN₃O₃S, with a molecular weight of 464.38 g/mol (CAS registry data; ). The compound’s structure combines a sulfonamide-piperazine scaffold with a brominated aromatic system, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry, particularly in antimicrobial or kinase-targeted therapies.

Properties

IUPAC Name

N-(3-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O3S/c21-18-7-4-8-19(15-18)22-20(25)16-23-10-12-24(13-11-23)28(26,27)14-9-17-5-2-1-3-6-17/h1-9,14-15H,10-13,16H2,(H,22,25)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRNUFMYXVQSBP-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Piperazine ring with a sulfonyl group.
  • Substituents : A 3-bromophenyl group and an (E)-2-phenylethenyl group attached to the piperazine.

This structural configuration is crucial for its interaction with biological targets.

Antimicrobial Activity

Research has shown that compounds with similar structures, particularly those containing halogenated phenyl groups, exhibit significant antimicrobial properties. For instance, studies on N-(substituted phenyl)-2-chloroacetamides demonstrated effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaActivity Against Fungi
N-(3-bromophenyl)-2-chloroacetamideEffectiveModerateModerate
N-(4-chlorophenyl)-2-chloroacetamideHighly EffectiveLess EffectiveEffective
N-(3-fluorophenyl)-2-chloroacetamideEffectiveModerateLess Effective

The presence of the bromine atom in the 3-position enhances lipophilicity, facilitating membrane penetration, which is crucial for antimicrobial efficacy .

Anticancer Potential

The sulfonamide moiety in the compound has been associated with anticancer activity. Studies suggest that sulfonamides can inhibit tumor growth by interfering with folate metabolism in cancer cells . The specific combination of the piperazine and phenylethenyl groups may enhance this activity by improving binding affinity to cancer cell receptors.

Case Study: Anticancer Activity Assessment

In a recent study, derivatives of sulfonamide compounds were screened for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with similar piperazine structures exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was attributed to apoptosis induction through caspase activation .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is essential for optimizing drug design. The following factors have been identified as critical in enhancing biological activity:

  • Halogen Substitution : Halogens increase lipophilicity, enhancing membrane penetration.
  • Piperazine Ring : Provides flexibility and potential for interaction with biological targets.
  • Sulfonamide Group : Critical for anticancer activity through metabolic interference.

Table 2: Structure-Activity Relationship Insights

Structural FeatureImpact on Biological Activity
Bromine SubstitutionIncreases antimicrobial potency
Piperazine ConfigurationEnhances receptor binding
Sulfonamide PresencePromotes anticancer effects

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents (Acetamide N-) Sulfonyl Group (Piperazine) Molecular Weight (g/mol) Notable Properties/Activities
Target Compound C₂₀H₂₂BrN₃O₃S 3-bromophenyl (E)-2-phenylethenyl 464.38 High lipophilicity (Br substituent)
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide C₁₉H₂₂FN₃O₃S 4-fluorophenyl 4-methylphenyl (tosyl) 411.46 Likely improved solubility (F, tosyl)
N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide C₁₅H₁₄BrNO₄S 3-bromophenyl 4-methoxyphenyl 384.24 Electron-rich sulfonyl (OCH₃)
N-(furan-2-ylmethylcarbamoyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide C₂₁H₂₂N₄O₅S Furan-2-ylmethylcarbamoyl (E)-2-phenylethenyl 466.50 Heterocyclic diversity (furan)

Key Observations :

Substituent Effects on Acetamide Nitrogen: The 3-bromophenyl group in the target compound introduces steric bulk and lipophilicity compared to the 4-fluorophenyl in the analogue from . Bromine’s electron-withdrawing nature may enhance metabolic stability but reduce solubility .

Sulfonyl Group Variations: The (E)-styryl group in the target compound introduces π-conjugation and rigidity, which could enhance binding to hydrophobic pockets in proteins (e.g., ATP-binding sites) . The tosyl (4-methylphenyl) group in is a common sulfonamide motif with moderate electron-withdrawing effects, often associated with improved pharmacokinetic profiles .

Physicochemical and Crystallographic Comparisons

  • Crystallography : The crystal structure of N-(4-bromophenyl)acetamide derivatives reveals that bromine substituents influence bond lengths and molecular packing. The target compound’s styryl group may promote π-π stacking in the solid state, affecting solubility and formulation .
  • Solubility and LogP : The 3-bromophenyl group likely increases logP compared to the 4-fluorophenyl analogue , reducing aqueous solubility but enhancing blood-brain barrier permeability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.